iNOs-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

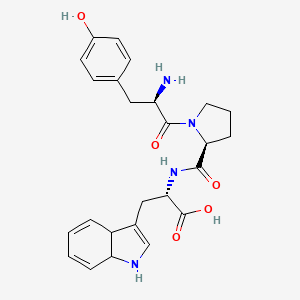

C25H30N4O5 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2S)-3-(3a,7a-dihydro-1H-indol-3-yl)-2-[[(2S)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C25H30N4O5/c26-19(12-15-7-9-17(30)10-8-15)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)13-16-14-27-20-5-2-1-4-18(16)20/h1-2,4-5,7-10,14,18-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t18?,19-,20?,21+,22+/m1/s1 |

InChI Key |

QFQRIUSUXVQVLV-WHVLVZFFSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4C3C=CC=C4)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4C3C=CC=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of iNOS-IN-1 and Advanced iNOS Inhibition Strategies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to pathophysiology in a range of diseases. Consequently, the development of potent and selective iNOS inhibitors is of significant therapeutic interest. This guide provides a detailed overview of iNOS-IN-1, a potent inhibitor of iNOS, and explores the advanced mechanism of allosteric dimerization inhibition as a leading strategy for selective iNOS targeting. We present available quantitative data for this compound, detailed experimental protocols for assessing iNOS inhibition, and visualizations of the relevant signaling pathways and mechanisms of action.

This compound: A Potent Modulator of Inflammatory Responses

This compound (also known as YPW) is a potent inhibitor of inducible nitric oxide synthase.[1][2] In cellular models of inflammation, it has demonstrated significant anti-inflammatory effects by reducing the production of nitric oxide and pro-inflammatory cytokines.[1][2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of iNOS activity.[1][2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, this compound significantly reduces the generation of NO in a dose-dependent manner.[1] Furthermore, it has been shown to decrease the expression of both iNOS protein and the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] This suggests that this compound may act at the level of iNOS enzyme activity and/or modulate the signaling pathways that lead to the expression of iNOS and other inflammatory mediators.

While it is established that this compound is a potent iNOS inhibitor, detailed public information on its direct molecular interaction with the iNOS enzyme, such as its binding site and kinetic parameters of inhibition (e.g., Kᵢ value), is not extensively characterized in the available literature. To provide a comprehensive understanding of a modern and highly selective mechanism of iNOS inhibition, the following section will detail the mechanism of allosteric dimerization inhibition, a strategy employed by a different class of advanced iNOS inhibitors.

Quantitative Data for this compound

The following tables summarize the reported quantitative effects of this compound on NO production and IL-6 expression in LPS-treated RAW 264.7 mouse macrophages.[1]

Table 1: Effect of this compound on LPS-Induced NO Production in RAW 264.7 Cells

| Concentration of this compound (µM) | Duration of Treatment | Effect on NO Production |

| 12.5 | 2 hours | Significant reduction |

| 25 | 2 hours | Significant reduction |

| 50 | 2 hours | Significant reduction |

Table 2: Effect of this compound on LPS-Induced IL-6 and iNOS Expression in RAW 264.7 Cells

| Concentration of this compound (µM) | Duration of Treatment | Effect on IL-6 Production | Effect on iNOS Protein Expression |

| 12.5 | 2 hours | Inhibition | Not specified |

| 25 | 2 hours | Inhibition | Not specified |

| 50 | 2 hours | Inhibition | Significant inhibitory effect (p<0.01) |

Advanced Mechanism of Action: Allosteric Inhibition of iNOS Dimerization

A highly promising and selective mechanism for iNOS inhibition is the prevention of its dimerization. iNOS is only active as a homodimer.[3][4] A class of potent and selective iNOS inhibitors, such as those based on a pyrimidine-imidazole scaffold (e.g., BBS-1), function by binding to the iNOS monomer and allosterically preventing the formation of the active dimer.[3][4][5][6][7]

These inhibitors coordinate with the heme iron within the active site of the iNOS monomer.[4][5][6] This binding event induces a conformational change that perturbs key structural elements at the dimerization interface, rendering the monomer incapable of forming a stable, active dimer.[4][5] This mechanism offers high selectivity for iNOS over the constitutive isoforms (nNOS and eNOS) due to subtle structural differences in the monomer and at the dimer interface.[4][5]

Signaling Pathways

LPS-Induced iNOS Expression Pathway

The induction of iNOS expression in macrophages by LPS is a well-characterized signaling cascade. The diagram below illustrates the key steps leading to the transcription of the iNOS gene.

Caption: LPS-induced signaling pathway for iNOS expression.

Mechanism of Allosteric Dimerization Inhibition

The following diagram illustrates how allosteric dimerization inhibitors prevent the formation of active iNOS.

Caption: Mechanism of iNOS dimerization inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of iNOS inhibitors.

Determination of Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)

Objective: To quantify the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

iNOS inhibitor (e.g., this compound)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treat the cells with various concentrations of the iNOS inhibitor for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Measurement of IL-6 Production by ELISA

Objective: To quantify the concentration of the pro-inflammatory cytokine IL-6 in cell culture supernatants.

Materials:

-

Cell culture supernatants from the NO production assay

-

Mouse IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

Wash buffer (PBS with 0.05% Tween-20)

-

96-well ELISA plates

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of cell culture supernatants and IL-6 standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature, protected from light.

-

Wash the plate five times with wash buffer.

-

Add the substrate solution and incubate until a color develops (typically 15-20 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.

Conclusion

This compound is a potent inhibitor of iNOS, effectively reducing NO production and the expression of inflammatory mediators in cellular models. While its specific molecular mechanism of action requires further elucidation, the field of iNOS inhibitor development has advanced significantly with the discovery of highly selective allosteric dimerization inhibitors. These compounds represent a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases by targeting a key node in the inflammatory cascade with high specificity. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers engaged in the study and development of novel iNOS inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

iNOS-IN-1: A Technical Guide to its Chemical Properties, Structure, and Inhibition of Inducible Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the iNOS pathway.

Chemical Properties and Structure

This compound, also known as YPW, is a small molecule inhibitor of iNOS. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| Synonym | YPW |

| Molecular Formula | C₂₅H₂₈N₄O₅ |

| Molecular Weight | 464.51 g/mol |

| SMILES | N--INVALID-LINK--=O)CC2=CNC3=C2C=CC=C3)=O)=O">C@@HCC4=CC=C(C=C4)O |

The structure of this compound is characterized by a central proline residue linked to a tryptophan and a tyrosine moiety. This configuration is crucial for its inhibitory activity against the iNOS enzyme.

Mechanism of Action and Biological Activity

This compound is a potent and specific inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1] Overexpression or dysregulation of iNOS is implicated in a variety of pathological conditions, including inflammation, sepsis, and neurodegenerative diseases.[2] iNOS catalyzes the production of nitric oxide (NO), a key signaling molecule and inflammatory mediator, from L-arginine.[3]

This compound exerts its anti-inflammatory effects by significantly inhibiting the expression of iNOS and the subsequent production of NO in a dose-dependent manner, as demonstrated in lipopolysaccharide (LPS)-stimulated mouse macrophages.[1] Furthermore, it has been shown to inhibit the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1]

Signaling Pathways of iNOS Induction

The expression of the iNOS gene is tightly regulated by complex signaling cascades, primarily initiated by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). Two major pathways leading to iNOS transcription are the Nuclear Factor-kappa B (NF-κB) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter region of the iNOS gene, thereby initiating its transcription.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is typically activated by cytokines such as IFN-γ. Binding of IFN-γ to its receptor leads to the activation of associated Janus kinases (JAKs). These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to induce the expression of target genes, including iNOS.

Experimental Protocols

The inhibitory activity of compounds like this compound is typically assessed by measuring their effect on iNOS-mediated nitric oxide production. Below are outlines of common experimental protocols.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying iNOS induction.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an iNOS inducer, typically LPS (e.g., 1 µg/mL), for a longer duration (e.g., 24 hours).

Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Standard: Sodium nitrite (NaNO₂) solution of known concentrations to generate a standard curve.

-

-

Assay Procedure:

-

Collect the cell culture supernatant after treatment.

-

Add an equal volume of Griess Reagent A to the supernatant in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

The percentage of inhibition of NO production by this compound can then be determined relative to the LPS-stimulated control.

-

iNOS Activity Assay (L-Arginine to L-Citrulline Conversion)

A more direct method to measure iNOS activity is to quantify the conversion of radiolabeled L-arginine to L-citrulline.

-

Cell Lysate Preparation: After treatment, cells are lysed to release the iNOS enzyme.

-

Reaction Mixture: The cell lysate is incubated with a reaction buffer containing L-[³H]arginine and necessary cofactors for iNOS activity (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

-

Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.

-

Quantification: The amount of L-[³H]citrulline is determined by liquid scintillation counting.

-

Data Analysis: The specific activity of iNOS is calculated and the inhibitory effect of this compound is determined.

Conclusion

This compound is a valuable research tool for investigating the roles of iNOS in various physiological and pathological processes. Its well-defined chemical structure and potent inhibitory activity make it a promising lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the potential of iNOS inhibition.

References

An In-depth Technical Guide to the Discovery and Synthesis of iNOs-IN-1 (YPW)

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of iNOs-IN-1, a novel tri-peptide inhibitor of inducible nitric oxide synthase (iNOS). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and medicinal chemistry.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS). While NO is a crucial signaling molecule in various physiological processes, its overproduction by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is a significant therapeutic strategy.

This compound, also identified as the tri-peptide Tyr-Pro-Trp (YPW), is a potent and selective inhibitor of iNOS discovered from the hydrolysates of duck embryo proteins. This document details the scientific journey from its discovery to its characterization as a promising anti-inflammatory agent.

Discovery and Synthesis of this compound (YPW)

The discovery of this compound (YPW) involved a systematic approach of enzymatic hydrolysis of a natural protein source followed by purification and identification of the active peptide.

Preparation of Duck Embryo Protein Hydrolysate

The initial source material for this compound was duck embryo protein. The protein was first extracted and then subjected to enzymatic hydrolysis to generate a mixture of peptides. While the primary publication does not specify the exact enzyme used for the hydrolysis of the duck embryo protein to yield the YPW peptide, a general procedure for preparing protein hydrolysates from duck eggs involves the use of proteases such as papain. The resulting hydrolysate, a complex mixture of peptides of varying lengths, was the starting point for the isolation of the active iNOS inhibitor.

Purification of this compound (YPW)

A multi-step purification process was employed to isolate the active peptide from the crude hydrolysate. This typically involves a combination of chromatographic techniques to separate peptides based on their physicochemical properties such as size and hydrophobicity. A general workflow for such a purification process is outlined below.

Chemical Synthesis of this compound (YPW)

Following the identification of the amino acid sequence as Tyr-Pro-Trp (YPW), the tri-peptide was chemically synthesized to confirm its activity and to obtain larger quantities for further studies. The synthesis was performed using a solid-phase peptide synthesis (SPPS) method.

Biological Activity and Mechanism of Action

The biological activity of this compound (YPW) was characterized through a series of in vitro assays using the RAW 264.7 macrophage cell line, a widely used model for studying inflammation.

Quantitative Data on the Inhibitory Activity of this compound (YPW)

The inhibitory effects of this compound (YPW) on various inflammatory markers in LPS-stimulated RAW 264.7 cells are summarized in the table below.

| Assay | Concentration (µM) | Inhibition | Statistical Significance |

| NO Production | 12.5 | Significant reduction | p < 0.05 |

| 25 | Significant reduction | p < 0.01 | |

| 50 | Significant reduction | p < 0.01 | |

| iNOS Protein Expression | 50 | Significant reduction | p < 0.01 |

| IL-6 Production | 12.5 | Significant reduction | p < 0.05 |

| 25 | Significant reduction | p < 0.01 | |

| 50 | Significant reduction | p < 0.01 |

Table 1: Summary of the in vitro inhibitory activity of this compound (YPW) in LPS-stimulated RAW 264.7 macrophages.[1]

Proposed Signaling Pathway

The experimental data suggests that this compound (YPW) exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and IL-6. This compound (YPW) is proposed to interfere with this pathway, leading to a reduction in the expression of these inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound (YPW).

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound (YPW) for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production was quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis

The expression levels of iNOS, IL-6, and NF-κB pathway proteins (p-IκBα, IκBα, p-p65, p65) were determined by Western blotting.

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, IL-6, p-IκBα, IκBα, p-p65, p65, or GAPDH (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Molecular Docking

To investigate the interaction between this compound (YPW) and iNOS, molecular docking studies were performed. The three-dimensional structure of iNOS was obtained from the Protein Data Bank (PDB). The YPW peptide was docked into the active site of iNOS using molecular modeling software. The binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide and the amino acid residues of the iNOS active site were analyzed to elucidate the molecular basis of inhibition.

Conclusion

This compound (YPW) is a novel, naturally derived tri-peptide with potent iNOS inhibitory and anti-inflammatory properties. Its discovery from duck embryo protein hydrolysates highlights the potential of food-derived bioactive peptides as therapeutic agents. The detailed characterization of its biological activity and proposed mechanism of action provide a solid foundation for its further development as a potential treatment for inflammatory diseases. The experimental protocols outlined in this guide offer a framework for the continued investigation and evaluation of this compound and other novel iNOS inhibitors.

References

The Double-Edged Sword: An In-depth Technical Guide to the Role of Inducible Nitric Oxide Synthase in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of inducible nitric oxide synthase (iNOS) in the inflammatory process. We will explore its complex regulation, dual functions in host defense and pathology, and its standing as a significant target for therapeutic intervention. This document details the core signaling pathways, presents quantitative data, and provides established experimental protocols for the study of iNOS.

Introduction: iNOS, the Inducible Mediator

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, from vasodilation to neurotransmission.[1][2] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which oxidize L-arginine to L-citrulline, producing NO in the process.[1][3]

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Constitutively expressed, primarily in nervous tissue, and crucial for neuronal signaling.[1][2]

-

Endothelial NOS (eNOS or NOS3): Constitutively expressed in the endothelium and essential for regulating vascular tone and blood pressure.[1][2]

-

Inducible NOS (iNOS or NOS2): Unlike its counterparts, iNOS is not typically present in resting cells. Its expression is induced by immunological stimuli such as bacterial endotoxins and pro-inflammatory cytokines.[3][4][5] Once expressed, iNOS produces large, sustained amounts of NO, playing a central role in the immune response and the pathophysiology of inflammation.[4][6]

This guide focuses on iNOS, a key mediator of both the beneficial and detrimental effects observed in inflammatory states.

Molecular Regulation of iNOS Expression

The regulation of iNOS is controlled predominantly at the level of gene transcription, ensuring that the potent effects of high-output NO are reserved for situations like infection or injury.[1][7] The induction of the iNOS gene (NOS2) is a complex process involving the convergence of multiple signaling pathways, primarily activated by pro-inflammatory stimuli.

Key Inducers and Signaling Pathways

Expression of iNOS is triggered by various agents, including:

-

Bacterial Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria.[3][7]

-

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ).[1][2][3]

These stimuli activate cell surface receptors, initiating intracellular signaling cascades that lead to the activation of key transcription factors. Two major pathways are essential for iNOS transcription:

-

NF-κB (Nuclear Factor kappa B) Pathway: Often triggered by LPS, TNF-α, and IL-1β, this pathway is a central regulator of inflammation.[1][2][8] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, a cascade involving kinases like IKK leads to the degradation of the inhibitory IκB proteins, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and bind to κB sites in the iNOS promoter.[1][9][10]

-

JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: This pathway is principally activated by IFN-γ.[1][7] Binding of IFN-γ to its receptor activates associated Janus kinases (JAKs), which then phosphorylate the STAT-1α protein.[1][11] Phosphorylated STAT-1α dimerizes, translocates to the nucleus, and binds to Gamma-Activated Sites (GAS) within the iNOS promoter.[9][11]

Often, a synergistic effect is observed when cells are treated with a combination of cytokines (e.g., TNF-α, IL-1β, and IFN-γ), leading to robust iNOS expression.[11] This highlights the cooperative nature of these signaling pathways in mounting an effective inflammatory response.[9]

Visualization of iNOS Induction Pathways

The Dichotomous Role of iNOS in Inflammation

The large, sustained flux of NO produced by iNOS is a powerful modulator of the inflammatory environment, exhibiting both protective and pathological functions.[6][12]

Protective and Cytotoxic Functions

As a key component of the innate immune response, iNOS-derived NO is a potent microbicidal and tumoricidal agent.[5][7] Macrophages, neutrophils, and other immune cells utilize NO to combat pathogens.[12] The high concentrations of NO can directly damage microbial DNA, proteins, and lipids.

Furthermore, NO can react with reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), which are also produced during inflammation.[13][14][15] This reaction forms highly reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻).[13][14][15] These RNS are even more potent oxidants than their precursors and contribute significantly to the killing of invading microorganisms.[14]

Pathological Consequences of iNOS Activity

While essential for host defense, the overproduction of NO and RNS can be detrimental, causing collateral damage to host tissues.[3][7] This "nitrosative stress" is implicated in the pathophysiology of numerous inflammatory diseases:

-

Sepsis: Excessive NO production contributes to the profound vasodilation and hypotension characteristic of septic shock.[4][6][16][17] While some NO is needed for bacterial killing, systemic overproduction can impair neutrophil migration to the infection site and contribute to multiple organ dysfunction.[16][17]

-

Arthritis: In septic arthritis and rheumatoid arthritis, NO contributes to joint damage and bone degradation.[16][17][18]

-

Neuroinflammation: In conditions like multiple sclerosis and Parkinson's disease, iNOS is upregulated in glial cells (microglia and astrocytes).[2][19] The resulting overproduction of NO and RNS contributes to oxidative damage, blood-brain barrier disruption, and neuronal injury.[2][4]

This dual nature of iNOS makes it a complex therapeutic target; inhibition must be carefully considered to avoid compromising necessary immune functions.

Visualization of the Dual Role of iNOS

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation and function of inducible nitric oxide synthase during sepsis and acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the expression of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional regulation of the human iNOS gene by IL-1beta in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of iNOS gene transcription by IL-1β and IFN-γ requires a coactivator exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. Reactive Oxygen and Nitrogen Species Regulate Inducible Nitric Oxide Synthase Function Shifting the Balance of Nitric Oxide and Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spotlights on immunological effects of reactive nitrogen species: When inflammation says nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Reactive oxygen and nitrogen species in inflammatory process] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeting nitric oxide as a key modulator of sepsis, arthritis and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Septic arthritis following Staphylococcus aureus infection in mice lacking inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of Inducible Nitric Oxide Synthase Gene in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Inducible Nitric Oxide Synthase (iNOS) as a Biological Target

A Note on iNOS-IN-1: Initial literature searches did not identify a specific inhibitor designated "this compound." Therefore, this guide will focus on the broader topic of inducible nitric oxide synthase (iNOS) as a biological target and the signaling pathways associated with its activity and inhibition, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Inducible nitric oxide synthase (iNOS or NOS2) is a critical enzyme in the mammalian immune response, producing large, sustained amounts of nitric oxide (NO), a key signaling and effector molecule.[1] Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is induced by proinflammatory cytokines and microbial products.[1][2] While essential for host defense, the dysregulation and overexpression of iNOS are implicated in the pathophysiology of numerous inflammatory diseases, autoimmune disorders, neurodegenerative conditions, and cancer, making it a significant therapeutic target.[1][3][4]

Biological Target: Inducible Nitric Oxide Synthase (iNOS)

iNOS is a homodimeric enzyme that catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[1] This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1] A key regulatory feature of iNOS is its calcium-independent activity; it binds calmodulin with such high affinity that it remains active even at basal intracellular calcium levels.[1] This contrasts with eNOS and nNOS, which are regulated by calcium/calmodulin binding. Once expressed, iNOS produces NO for prolonged periods, contributing to both physiological and pathological processes.[5]

Signaling Pathways Regulating iNOS Expression

The induction of iNOS expression is tightly controlled at the transcriptional level by a convergence of signaling pathways, primarily activated by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1]

1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a major pathway for iNOS induction, particularly in response to LPS, TNF-α, and IL-1β.[1] Activation of Toll-like receptors (e.g., TLR4 by LPS) or cytokine receptors triggers a cascade that leads to the phosphorylation and degradation of IκB proteins. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and bind to the iNOS promoter, initiating transcription.[1][6]

2. JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: The IFN-γ signaling cascade is a primary activator of this pathway for iNOS induction.[1] IFN-γ binding to its receptor activates Janus kinases (JAKs), which then phosphorylate STAT1α.[1] Phosphorylated STAT1α dimerizes and translocates to the nucleus, where it promotes the synthesis of interferon regulatory factor 1 (IRF-1). IRF-1 subsequently binds to the iNOS promoter to drive its expression.[1][2]

3. MAPK (Mitogen-Activated Protein Kinase) Pathways: Several studies have implicated the three main MAPK cascades (ERK1/2, p38, and JNK) in the regulation of iNOS expression.[3][7][8] These pathways can be activated by various iNOS inducers and act to phosphorylate downstream transcription factors that contribute to iNOS gene expression.[3][8] For instance, in some cell types, the Ras-ERK pathway can couple to the activation of NF-κB.[8] iNOS deficiency has been shown to suppress the phosphorylation of p38, ERK1/2, and JNK in response to certain stimuli.[9]

Downstream Signaling and Effects of iNOS-Derived NO

Once expressed, iNOS produces high concentrations of NO, which mediates its effects through various mechanisms.

1. cGMP-Mediated Signaling: At lower concentrations, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[5] cGMP, in turn, activates protein kinase G (PKG), which can mediate vasodilation and other physiological effects.[3] However, this pathway is more characteristic of eNOS-derived NO.

2. Protein S-nitrosylation: NO can react with cysteine residues on proteins to form S-nitrosothiols, a post-translational modification known as S-nitrosylation. This can alter protein function, localization, and stability, thereby affecting a wide range of cellular processes.

3. Peroxynitrite Formation and Nitrative Stress: A major pathway for NO-mediated cytotoxicity involves its rapid reaction with superoxide anions (O₂⁻) to form peroxynitrite (ONOO⁻).[7] Peroxynitrite is a potent oxidizing and nitrating agent that can damage DNA, lipids, and proteins, leading to cellular injury and apoptosis.[5]

Quantitative Data for iNOS Inhibitors

A variety of small molecules have been developed to inhibit iNOS activity. Their potency is often expressed as the half-maximal inhibitory concentration (IC₅₀). Below is a summary of IC₅₀ values for several well-characterized iNOS inhibitors.

| Inhibitor | iNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity (iNOS vs. others) |

| Aminoguanidine | 2.1[10] | - | - | Moderate |

| 1400W | 0.002 (human) | 1 | 50 | High for iNOS |

| L-NIL | 3.3 (murine) | 30 | 49 | Good for iNOS |

| AR-C102222 | 0.037[11] | 1[11] | >100[11] | High for iNOS |

| AR-C85016 | 0.027[11] | 12[11] | >100[11] | High for iNOS |

| FR038251 | 1.7[10] | 65 (rat) | 14 (bovine) | 38x vs nNOS, 8x vs eNOS[10] |

| FR191863 | 1.9[10] | 100 (rat) | 6.5 (bovine) | 53x vs nNOS, 3x vs eNOS[10] |

Note: IC₅₀ values can vary depending on the assay conditions, species, and enzyme source.

Experimental Protocols

The following are generalized protocols for key experiments used to assess iNOS activity and inhibition.

1. Measurement of Nitrite Production (Griess Assay)

This is the most common indirect method to measure NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and stimulate with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in the presence or absence of the test inhibitor for 18-24 hours.[1][12]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of supernatant with Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540-550 nm.[13]

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

2. iNOS Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay directly measures the enzymatic activity of iNOS by tracking the conversion of radiolabeled L-arginine to L-citrulline.

-

Principle: iNOS converts L-arginine to L-citrulline and NO. By using [³H]L-arginine as a substrate, the formation of [³H]L-citrulline can be quantified.

-

Methodology:

-

Lysate Preparation: Prepare cell or tissue homogenates in a buffer containing protease inhibitors.[13]

-

Reaction Mixture: Prepare a reaction buffer containing the cell lysate, [³H]L-arginine, and necessary cofactors (NADPH, calmodulin, tetrahydrobiopterin).[14]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[14]

-

Stopping the Reaction: Terminate the reaction by adding an ice-cold stop buffer containing EGTA and EDTA.[14]

-

Separation: Apply the reaction mixture to a Dowex 50W (Na⁺ form) cation-exchange resin column.[14] The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

-

Quantification: Measure the radioactivity of the eluted [³H]L-citrulline using a liquid scintillation counter.[14]

-

Calculation: Calculate the iNOS activity based on the amount of [³H]L-citrulline produced per unit of time per milligram of protein.

-

Conclusion

Inducible nitric oxide synthase is a well-validated therapeutic target for a multitude of inflammatory and pathological conditions. Its expression is regulated by a complex network of signaling pathways, primarily NF-κB, JAK-STAT, and MAPKs. The high-output production of NO by iNOS leads to significant downstream effects, including nitrative stress, which can be both beneficial for host defense and detrimental in chronic disease states. The development of potent and selective iNOS inhibitors remains a key objective for therapeutic intervention, with ongoing research focused on improving isoform selectivity and clinical translatability. The experimental protocols outlined provide a foundational framework for the continued investigation and development of novel iNOS-targeting therapeutics.

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Signals for the induction of nitric oxide synthase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inducible nitric oxide synthase regulates macrophage polarization via the MAPK signals in concanavalin A‐induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression and activity of inducible nitric oxide synthase and endothelial nitric oxide synthase correlate with ethanol-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inducible nitric oxide synthase (iNOS) activity measurement [bio-protocol.org]

iNOS-IN-1: A Technical Guide to its Function in Modulating Macrophage Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS). It details the compound's mechanism of action in modulating macrophage activity, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction: iNOS in Macrophage Biology

Macrophages are central players in the innate immune system, exhibiting remarkable plasticity to adapt to microenvironmental cues. Pro-inflammatory "M1" macrophages, typically activated by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), are characterized by the production of high levels of pro-inflammatory cytokines and nitric oxide (NO).[1][2] This NO production is catalyzed by inducible nitric oxide synthase (iNOS, also known as NOS2), a key enzyme in the macrophage inflammatory response.[2] iNOS synthesizes large quantities of NO from L-arginine, which acts as a potent antimicrobial and pro-inflammatory molecule.[3][4] However, the sustained overproduction of NO by iNOS is also implicated in the pathophysiology of various inflammatory diseases and septic shock, making it a critical target for therapeutic intervention.[3][5]

This compound is a small molecule inhibitor designed to specifically target and suppress the activity of the iNOS enzyme. Its primary function is to reduce the high-output NO production characteristic of M1-polarized macrophages, thereby modulating their inflammatory activity.

Mechanism of Action of this compound

This compound exerts its modulatory effects on macrophages primarily by inhibiting the enzymatic activity of iNOS. This direct inhibition leads to several downstream consequences that collectively dampen the pro-inflammatory phenotype of activated macrophages.

-

Inhibition of Nitric Oxide (NO) Production: The core function of this compound is to potently block the synthesis of NO. In mouse macrophage cell lines (e.g., RAW 264.7) stimulated with LPS, this compound has been shown to reduce NO generation in a dose-dependent manner.[6]

-

Reduction of Pro-inflammatory Cytokine Expression: The inflammatory milieu is governed by a complex network of cytokines. This compound has been demonstrated to significantly inhibit the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, in LPS-treated macrophages.[6]

-

Downregulation of iNOS Protein Expression: Beyond inhibiting its enzymatic function, this compound also appears to affect the expression levels of the iNOS protein itself. At higher concentrations, it leads to a significant reduction in iNOS protein expression in activated macrophages.[6]

Signaling Pathways Modulated by this compound

The expression of iNOS in macrophages is tightly regulated by intracellular signaling cascades initiated by inflammatory stimuli. Lipopolysaccharide (LPS), a component of the gram-negative bacterial cell wall, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This engagement triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][7] These transcription factors then bind to the promoter region of the NOS2 gene, initiating the transcription and subsequent translation of the iNOS enzyme.[4]

This compound acts downstream of these signaling events, directly inhibiting the final protein product. By preventing the production of NO, it disrupts a crucial effector molecule of the inflammatory response orchestrated by these pathways.

Caption: iNOS activation pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 mouse macrophages.[6]

| Concentration of this compound (µM) | Effect on NO Production | Effect on IL-6 Production | Effect on iNOS Protein Expression |

| 12.5 | Significant Reduction | Inhibition Observed | - |

| 25 | Significant Reduction | Inhibition Observed | - |

| 50 | Significant Reduction | Inhibition Observed | Significant Inhibitory Effect (p<0.01) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Experimental Workflow Overview

The general workflow for assessing the impact of this compound on macrophage activity involves cell culture, stimulation with an inflammatory agent like LPS, treatment with the inhibitor, and subsequent analysis of key inflammatory outputs.

Caption: Workflow for evaluating this compound's effect on macrophages.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 mouse macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay, 6-well for Western blot).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 2 hours.[6]

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for the desired time period (e.g., 24 hours for supernatant analysis, 12-24 hours for lysate analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Nitrite Standard: Sodium nitrite (NaNO₂) to generate a standard curve.

-

-

Procedure:

-

After the treatment period, collect 50 µL of cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each sample and standard.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

-

Western Blot Analysis for iNOS Protein

-

Principle: This technique detects and quantifies the amount of iNOS protein in cell lysates.

-

Reagents:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary Antibody: Anti-iNOS antibody.

-

Loading Control Antibody: Anti-β-actin or Anti-GAPDH antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to the loading control.[2]

-

Conclusion

This compound is a valuable pharmacological tool for studying the roles of iNOS and nitric oxide in macrophage-mediated inflammation. By potently inhibiting NO synthesis and subsequently reducing the expression of key inflammatory mediators like IL-6 and iNOS itself, it effectively modulates macrophage activity. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to utilize this compound in their investigations into inflammatory diseases, immune response, and drug development.

References

- 1. Regulation of iNOS on Immune Cells and Its Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. iNOS-mediated nitric oxide production and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

Preliminary In Vitro Efficacy of iNOS-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS). Dysregulation of iNOS activity is implicated in a range of inflammatory diseases and septic shock. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research. This document provides a technical guide to the preliminary in vitro studies of iNOS-IN-1, a potent inhibitor of iNOS. The available data demonstrates its efficacy in a key cellular model of inflammation.

Core Findings at a Glance

Preliminary in vitro studies have demonstrated that this compound effectively inhibits the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. Specifically, this compound has been shown to:

-

Reduce nitric oxide (NO) production in a dose-dependent manner.

-

Inhibit the expression of inducible nitric oxide synthase (iNOS) protein.

-

Decrease the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).

These effects were observed at concentrations of 12.5, 25, and 50 µM, with a significant inhibitory effect on iNOS expression noted at 50 µM (p<0.01)[1].

Quantitative Data Summary

While dose-dependent inhibitory effects of this compound have been reported, specific quantitative data such as percentage inhibition or IC50 values for nitric oxide and IL-6 production, and precise levels of iNOS protein expression are not publicly available at this time. The following tables are structured to accommodate such data as it becomes available through further studies.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Vehicle Control (LPS only) | 0 | Data Not Available | 0% |

| This compound | 12.5 | Data Not Available | Data Not Available |

| This compound | 25 | Data Not Available | Data Not Available |

| This compound | 50 | Data Not Available | Data Not Available |

Table 2: Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | This compound Concentration (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-6 Production |

| Vehicle Control (LPS only) | 0 | Data Not Available | 0% |

| This compound | 12.5 | Data Not Available | Data Not Available |

| This compound | 25 | Data Not Available | Data Not Available |

| This compound | 50 | Data Not Available | Data Not Available |

Table 3: Effect of this compound on iNOS Protein Expression in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | This compound Concentration (µM) | Relative iNOS Protein Expression (Normalized to loading control) | % Inhibition of iNOS Expression |

| Vehicle Control (LPS only) | 0 | Data Not Available | 0% |

| This compound | 12.5 | Data Not Available | Data Not Available |

| This compound | 25 | Data Not Available | Data Not Available |

| This compound | 50 | Data Not Available (p<0.01 vs. Vehicle) | Data Not Available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Plating: For nitric oxide and IL-6 assays, cells are seeded in 96-well plates. For Western blot analysis, cells are seeded in 6-well plates to ensure sufficient protein yield.

-

Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) to induce an inflammatory response and iNOS expression.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the final desired concentrations (12.5, 25, and 50 µM) for the specified incubation period (e.g., 2 hours prior to or concurrently with LPS stimulation). A vehicle control (DMSO) is run in parallel.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and soluble breakdown product of nitric oxide.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A: 1% sulfanilamide in 5% phosphoric acid. Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. The two parts are mixed in equal volumes shortly before use.

-

Reaction: An equal volume of the collected supernatant and the mixed Griess reagent are combined in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration in the samples is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Interleukin-6 (IL-6) Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-6 secreted into the culture medium.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for mouse IL-6 and incubated overnight.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample and Standard Incubation: The collected cell culture supernatants and a series of IL-6 standards are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for mouse IL-6 is added to the wells and incubated.

-

Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: The plate is washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is allowed to develop in the dark.

-

Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm.

-

Quantification: The concentration of IL-6 in the samples is calculated from the standard curve.

iNOS Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the levels of iNOS protein within the cells.

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is added. The resulting light signal is detected using an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The expression of iNOS is normalized to the expression of the loading control.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.

Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.

References

The Anti-Inflammatory Effects of iNOS-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of iNOS-IN-1, a potent inhibitor of inducible nitric oxide synthase (iNOS). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the inducible nitric oxide synthase (iNOS) enzyme. Under inflammatory conditions, various stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines trigger the expression of iNOS in immune cells like macrophages. This leads to a high-output production of nitric oxide (NO), a key mediator in the inflammatory cascade. Excessive NO contributes to vasodilation, tissue damage, and the perpetuation of the inflammatory response. This compound intervenes by blocking this pathological overproduction of NO, thereby mitigating the inflammatory process.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro effects of this compound on murine macrophages (RAW 264.7 cell line).

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | Treatment Duration | Concentrations Tested (µM) | Effect on NO Production |

| This compound | RAW 264.7 | LPS | 2 hours | 12.5, 25, 50 | Significant, dose-dependent reduction |

Data sourced from MedchemExpress.

Table 2: Effect of this compound on Pro-Inflammatory Mediators

| Compound | Cell Line | Stimulant | Treatment Duration | Concentrations Tested (µM) | Effect on IL-6 Production | Effect on iNOS Protein Expression |

| This compound | RAW 264.7 | LPS | 2 hours | 12.5, 25, 50 | Dose-dependent inhibition | Significant inhibition at 50 µM (p<0.01) |

Data sourced from MedchemExpress.

Note: Specific IC50 values and detailed dose-response curves for this compound are not currently available in the public domain. Furthermore, no in vivo studies detailing the efficacy, dosage, or pharmacokinetic profile of this compound have been identified.

Signaling Pathways

The expression of iNOS is a tightly regulated process involving multiple pro-inflammatory signaling cascades. This compound acts downstream of these pathways by directly inhibiting the final enzyme product.

Upstream Regulation of iNOS Expression

Pro-inflammatory stimuli, such as LPS, activate cell surface receptors like Toll-like receptor 4 (TLR4). This initiates a cascade of intracellular signaling events, primarily through the NF-κB and MAPK pathways, which converge on the nucleus to promote the transcription of the NOS2 gene, which encodes the iNOS enzyme.

Mechanism of this compound Action

This compound acts at the protein level. Following the translation of iNOS mRNA, the active iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. This compound inhibits this enzymatic activity, thereby blocking the production of NO and its subsequent pro-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anti-inflammatory effects, based on standard protocols used in the field.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Plating: Cells are seeded in appropriate multi-well plates (e.g., 96-well for viability assays, 24-well for NO assays) at a density of 5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment Protocol: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle control (e.g., DMSO). After a pre-incubation period (e.g., 1-2 hours), inflammation is induced by adding LPS (e.g., 1 µg/mL). The cells are then incubated for a specified period (e.g., 24 hours) before analysis.

Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Standard: Sodium nitrite (NaNO₂) solution, serially diluted to create a standard curve (e.g., 0-100 µM).

-

-

Procedure:

-

After the treatment period, collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (prepared by mixing equal volumes of Reagent A and Reagent B immediately before use) to each supernatant sample.

-

Incubate the mixture for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve.

-

iNOS Protein Expression (Western Blot)

This technique is used to detect and quantify the amount of iNOS protein in cell lysates.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software. Normalize iNOS expression to a loading control protein (e.g., β-actin or GAPDH).

-

Experimental Workflow Diagram

An In-depth Technical Guide to iNOS Enzyme Kinetics and Regulation by Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inducible nitric oxide synthase (iNOS or NOS2) is a critical enzyme in the mammalian immune response, producing large, sustained amounts of nitric oxide (NO) to combat pathogens. However, the dysregulation of iNOS activity is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of iNOS enzyme kinetics, its catalytic mechanism, and the landscape of its inhibition. It includes quantitative kinetic data, detailed experimental protocols for activity and inhibition assays, and visual representations of key pathways to facilitate a deeper understanding for researchers and drug development professionals.

iNOS Structure and Catalytic Function

Inducible NOS is a homodimeric enzyme, with each monomer comprising two primary domains: a C-terminal reductase domain and an N-terminal oxygenase domain.[1] The reductase domain binds NADPH and contains flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) as cofactors, which facilitate the transfer of electrons. The oxygenase domain houses a heme prosthetic group and binding sites for the substrate L-arginine and the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H4B).[1][2] Electron flow proceeds from NADPH through FAD and FMN in the reductase domain to the heme center in the oxygenase domain of the opposing monomer.[2] Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS binds calmodulin so tightly that its activity is essentially independent of intracellular calcium concentrations.[2]

The catalytic activity of iNOS is primarily regulated at the transcriptional level. Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), trigger signaling cascades that lead to the robust expression of the iNOS protein.

The iNOS Catalytic Cycle

The synthesis of nitric oxide by iNOS is a two-step oxidative process:

-

Hydroxylation of L-arginine: In the first step, L-arginine is hydroxylated to form the intermediate, Nω-hydroxy-L-arginine (NOHA). This reaction consumes one molecule of O2 and requires electrons derived from NADPH.[1][2]

-

Oxidation of NOHA: The enzyme-bound NOHA is then oxidized in a second mono-oxygenation step to yield L-citrulline and nitric oxide (NO). This step also consumes one molecule of O2 and requires NADPH-derived electrons.[1][2]

The overall stoichiometry for the reaction is: 2 L-arginine + 3 NADPH + 3 H+ + 4 O2 → 2 L-citrulline + 2 NO + 4 H2O + 3 NADP+

iNOS Enzyme Kinetics

The efficiency and rate of the iNOS-catalyzed reaction are described by standard Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is inversely related to the enzyme's affinity for that substrate.

Kinetic Parameters

The kinetic parameters of iNOS can vary depending on the species and the specific experimental conditions. Below is a summary of reported Km values for the primary substrate, L-arginine.

| Substrate/Cofactor | Organism | Km (µM) | Vmax (nmol/min/mg) |

| L-Arginine | Human | 2.2 - 22 | Not consistently reported |

| Mouse | 2.3 - 14 | Not consistently reported | |

| Rat | 19 - 32 | Not consistently reported |

Table 1: Summary of reported Michaelis-Menten constants (Km) for L-arginine for iNOS from various species. Vmax values are highly dependent on the purity and activity of the enzyme preparation and are therefore not consistently reported across studies.

Regulation of iNOS Expression and Activity

Transcriptional Regulation by Pro-inflammatory Stimuli

The expression of iNOS is tightly controlled at the transcriptional level. In macrophages, the synergistic action of LPS and IFN-γ is a potent inducer of iNOS.

-

LPS Signaling: LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3]

-

IFN-γ Signaling: IFN-γ binds to its receptor, activating the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the phosphorylation and nuclear translocation of STAT1α.[4]

-

Synergy: The combination of these pathways leads to the binding of multiple transcription factors, including NF-κB, STAT1α, and Interferon Regulatory Factor-1 (IRF-1), to the iNOS promoter, driving high levels of gene expression.[3] Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, also play a modulatory role in this process.[5]

Regulation by Inhibitors

Given the role of iNOS in inflammatory diseases, the development of selective inhibitors is a major focus of drug discovery. Inhibitors can be broadly classified based on their mechanism of action.

-

Arginine Analogs (Competitive Inhibitors): These compounds, such as N-monomethyl-L-arginine (L-NMMA) and aminoguanidine, structurally resemble L-arginine and compete for binding to the active site.

-

Mechanism-Based Inactivators: Some inhibitors are processed by the enzyme to form a reactive species that covalently modifies and irreversibly inactivates the enzyme.

-

Dimerization Inhibitors: These compounds prevent the association of iNOS monomers, which is essential for catalytic activity.[1]

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).

| Inhibitor | Type | Target Organism | IC50 (µM) | Ki (µM) |

| Aminoguanidine | Arginine Analog | Mouse | 2.1 | - |

| L-N(1-iminoethyl)lysine (L-NIL) | Arginine Analog | - | - | - |

| 1400W | Arginine Analog | - | - | - |

| FR038251 | Novel Heterocycle | Mouse | 1.7 | - |

| FR038470 | Novel Heterocycle | Mouse | 8.8 | - |

| FR191863 | Novel Heterocycle | Mouse | 1.9 | - |

Experimental Protocols

iNOS Activity Assay: The [¹⁴C]L-Arginine to [¹⁴C]L-Citrulline Conversion Assay

This is the gold standard for measuring NOS activity. It directly quantifies the enzymatic conversion of L-arginine to L-citrulline.

Principle: The assay measures the formation of radiolabeled L-citrulline from radiolabeled L-arginine. L-arginine is a cationic amino acid, while L-citrulline is neutral. This charge difference allows for their separation by cation-exchange chromatography.

Materials:

-

Enzyme source (purified iNOS or cell/tissue homogenate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

-

Cofactor solution (NADPH, H4B, Calmodulin, CaCl2)

-

Substrate: [¹⁴C]L-arginine (or [³H]L-arginine) mixed with unlabeled L-arginine

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Cation-exchange resin (e.g., Dowex 50W-X8, Na+ form)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction tubes on ice. To each tube, add the assay buffer, cofactor solution, and enzyme source.

-

Initiation: Pre-warm the tubes to 37°C for 5 minutes. Initiate the reaction by adding the [¹⁴C]L-arginine substrate solution.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by adding ice-cold stop buffer.

-